(2R)-1-tritylsulfanylpropan-2-amine

説明

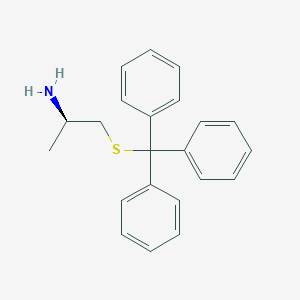

(2R)-1-Tritylsulfanylpropan-2-amine is a chiral amine derivative characterized by a trityl (triphenylmethyl) group attached via a sulfanyl (S-atom) bridge to a propan-2-amine backbone. The compound’s stereochemistry (2R configuration) and bulky trityl group confer unique physicochemical properties, including enhanced steric shielding of the amine group, moderate lipophilicity, and stability under basic conditions. It is often utilized in organic synthesis as a protected intermediate for pharmaceuticals or agrochemicals due to its resistance to oxidation and nucleophilic substitution reactions .

特性

IUPAC Name |

(2R)-1-tritylsulfanylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NS/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17,23H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLABCLWPZAWQN-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-tritylsulfanylpropan-2-amine with structurally related compounds from the USP 35–NF 30 report (), focusing on molecular features, stability, and functional roles.

Structural and Functional Group Analysis

Key Observations:

Steric and Electronic Effects :

- The trityl group in this compound provides significant steric hindrance, unlike the smaller thiophene (compound a ) or naphthyl ether (compound e ) groups. This reduces reactivity at the amine site, making it more stable than compound a , which lacks protecting groups and is prone to oxidation .

- The sulfanyl bridge in the target compound enhances lipophilicity compared to the hydroxyl group in compound a , which increases aqueous solubility.

Chirality and Bioactivity :

- The 2R configuration of the target compound contrasts with the S-configuration in compound e . Chirality influences binding affinity in receptor-mediated processes, though neither compound’s bioactivity is explicitly documented in the evidence.

Stability and Degradation :

- Trityl-protected amines are stable under basic conditions but cleaved by strong acids (e.g., HCl), whereas compound e ’s naphthyl ether linkage may degrade under UV light or oxidative conditions .

- Fluorinated compounds like f exhibit high stability but lack functional groups for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。